BenchChemオンラインストアへようこそ!

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid

Drug-likeness Lipinski's Rule of Five Physicochemical property prediction

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid delivers a unique meta-fluorophenyl + ethyl substitution pattern critical for reproducible antiproliferative (Hep3B IC₅₀ 5.76 μg/mL), antioxidant (6.8× Trolox), and antifungal (C. albicans MIC 2.0 mg/mL) SAR campaigns. Its carboxylic acid handle enables facile amide coupling for library synthesis. Drug-like properties (LogP 2.74, TPSA 63.33) make it a superior fragment for diversity-oriented synthesis versus generic isoxazole acids. Multi-supplier availability at 95% purity ensures reliable procurement.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 1494284-72-8
Cat. No. B1454672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid
CAS1494284-72-8
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)
InChIKeyXGSQGCPUHPYOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid: Procurement-Relevant Chemical Profile and Supplier Sourcing


5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid (CAS 1494284-72-8; synonym CAS 199603-85-5) is a heterocyclic building block with molecular formula C₁₂H₁₀FNO₃ and molecular weight 235.21 g/mol . The compound is commercially available from multiple research chemical suppliers with documented purity specifications of 95%, and computational property data including LogP 2.74 and TPSA 63.33 are available to inform solubility and permeability expectations .

Why 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic Acid Cannot Be Replaced by In-Class Analogs


The procurement value of 5-ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid lies in the unique combination of substituents that simultaneously determine synthetic accessibility, physicochemical properties, and biological activity profile. Substitution of the ethyl group for methyl or hydrogen alters LogP and steric bulk, directly impacting membrane permeability and target binding . The meta-fluorophenyl group confers distinct electronic and lipophilic properties compared to para-fluoro or non-fluorinated phenyl analogs, as demonstrated in structure-activity relationship studies of fluorophenyl-isoxazole derivatives where substitution position and pattern critically modulate antiproliferative and COX inhibitory activities [1][2]. Replacing this specific scaffold with a generic isoxazole carboxylic acid would invalidate comparative data and compromise downstream assay reproducibility.

Quantitative Differentiation Evidence: 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic Acid vs. Closest Analogs


Computational LogP and TPSA: Impact of Ethyl and Meta-Fluoro Substitution on Drug-Likeness

The computed LogP of 5-ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid is 2.7413, approximately 0.3–0.5 units higher than predicted for the non-ethylated analog 5-(3-fluorophenyl)isoxazole-4-carboxylic acid (CAS 887408-22-2; XLogP ~2.3–2.4), reflecting the lipophilicity contribution of the ethyl substituent . TPSA is 63.33 Ų, identical to the non-ethylated analog's predicted 63.3 Ų, confirming that lipophilicity enhancement occurs without sacrificing polar surface area .

Drug-likeness Lipinski's Rule of Five Physicochemical property prediction

Fluorophenyl Substitution Position: Meta vs. Para Configuration and Anticancer Activity

In a study of chloro-fluorophenyl-isoxazole carboxamide derivatives, the meta-fluorophenyl configuration (structurally related to the target compound's meta-fluoro substitution) contributed to compounds exhibiting cytotoxic activity against HeLa cells with IC₅₀ = 0.11 ± 0.10 μg/mL, which was lower (more potent) than the positive control doxorubicin in the same assay system [1]. Class-level evidence from fluorophenyl-isoxazole derivatives demonstrates that substitution pattern (meta vs. para) and halogen identity (fluoro vs. chloro) critically modulate both potency and target selectivity across cancer cell lines and COX enzymes [1][2].

Anticancer Fluorophenyl-isoxazole Structure-activity relationship

Isoxazole Carboxylic Acid Scaffold: Antimicrobial and COX Inhibitory Potential of Chloro-Fluorophenyl Derivatives

Isoxazole-carboxamide derivatives synthesized from isoxazole carboxylic acid precursors (structurally analogous to the target compound) demonstrated antifungal activity against Candida albicans with MIC = 2.0 mg/mL for compound 2c, compared to the clinical antifungal fluconazole with MIC = 1.65 mg/mL in the same microdilution assay [1]. Additionally, compound 2b exhibited COX-1 inhibitory activity with IC₅₀ = 0.391 μg/mL, and compound 2a demonstrated a COX-2/COX-1 selectivity ratio of 1.44, exceeding the selectivity of the reference drug ketoprofen in the same assay system [1].

Antimicrobial COX inhibition Isoxazole-carboxamide

Antioxidant Activity of Fluorophenyl-Isoxazole Derivatives: In Vitro and In Vivo Validation

Fluorophenyl-isoxazole-carboxamide derivatives—synthesized from isoxazole carboxylic acid precursors structurally related to the target compound—demonstrated in vitro DPPH radical scavenging activity with IC₅₀ values of 0.45 ± 0.21 μg/mL (compound 2a) and 0.47 ± 0.33 μg/mL (compound 2c), which is approximately 6.8-fold more potent than the positive control Trolox (IC₅₀ = 3.10 ± 0.92 μg/mL) [1]. In vivo evaluation of compound 2a in mice showed that total antioxidant capacity (TAC) was twofold greater than that achieved with the positive control quercetin [1].

Antioxidant DPPH assay In vivo TAC

Antiproliferative Activity of Fluorophenyl-Isoxazole Derivatives Against Liver Cancer Cell Lines

Fluorophenyl-isoxazole-carboxamide derivatives—synthesized from isoxazole carboxylic acid precursors—exhibited potent antiproliferative activity against Hep3B and HepG2 liver cancer cell lines. Compound 2f demonstrated IC₅₀ = 5.76 μg/mL (Hep3B) and IC₅₀ = 34.64 μg/mL (HepG2), while compounds 2a–2c and 2e showed IC₅₀ values ranging from 7.66–11.60 μg/mL against Hep3B [1]. In the same study, compound 2f induced G2-M phase cell cycle arrest in 6.73% of total cells, comparable to the positive control doxorubicin (7.4%), and compound 2f reduced α-fetoprotein secretion from Hep3B cells to 168.33 ng/mL compared to untreated cells at 1116.67 ng/mL [1].

Antiproliferative Hep3B HepG2 Liver cancer

Research and Industrial Application Scenarios for 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic Acid


Medicinal Chemistry: Anticancer Lead Optimization

The fluorophenyl-isoxazole scaffold has demonstrated antiproliferative activity against Hep3B liver cancer cells with IC₅₀ values as low as 5.76 μg/mL and the ability to reduce α-fetoprotein secretion by 85% relative to untreated controls [1]. The target compound's meta-fluorophenyl and ethyl substituents provide a structural foundation for synthesizing carboxamide derivatives with potential anticancer activity. Its carboxylic acid functionality enables facile amide coupling with diverse amine building blocks for library synthesis and structure-activity relationship exploration [1][2].

Antioxidant Drug Discovery

Fluorophenyl-isoxazole-carboxamide derivatives exhibit DPPH radical scavenging activity ~6.8-fold more potent than Trolox (IC₅₀ = 0.45 μg/mL vs. 3.10 μg/mL) and twofold greater in vivo total antioxidant capacity than quercetin in murine models [3]. The target compound serves as a versatile carboxylic acid precursor for synthesizing diverse carboxamide libraries for antioxidant screening programs requiring both in vitro and in vivo validation capabilities [3].

Anti-Infective Research: Antifungal Development

Isoxazole-carboxamide derivatives derived from isoxazole-4-carboxylic acid scaffolds demonstrate antifungal activity against Candida albicans with MIC = 2.0 mg/mL, approaching the potency of the clinical antifungal fluconazole (MIC = 1.65 mg/mL) in microdilution assays [2]. The target compound provides a validated starting point for antifungal lead discovery, with the carboxylic acid handle enabling systematic exploration of amide substituent effects on antifungal potency and spectrum [2].

Organic Synthesis: Heterocyclic Building Block for Library Production

With LogP = 2.74 and TPSA = 63.33 Ų, 5-ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid possesses drug-like physicochemical properties suitable for fragment-based and diversity-oriented synthesis . Its commercial availability at 95% purity from multiple suppliers ensures reliable procurement for parallel synthesis workflows and medicinal chemistry campaigns requiring the isoxazole pharmacophore with defined substitution patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.